4-[(4-oxo-5-phenyl-1,4-dihydro-3H-pyrano[3,4-b]quinolin-3-ylidene)methyl]benzonitrile
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Overview
Description
4-[(4-oxo-5-phenyl-1,4-dihydro-3H-pyrano[3,4-b]quinolin-3-ylidene)methyl]benzonitrile is a complex organic compound that belongs to the class of pyranoquinoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a pyranoquinoline core fused with a benzonitrile moiety, which contributes to its unique chemical properties.
Preparation Methods
The synthesis of 4-[(4-oxo-5-phenyl-1,4-dihydro-3H-pyrano[3,4-b]quinolin-3-ylidene)methyl]benzonitrile can be achieved through a one-pot multicomponent reaction. This method involves the reaction of 2-chloroquinoline-3-carbaldehyde, 2-chlorobenzo[h]quinoline-3-carbaldehyde, and 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one (Wittig reagent) with active methylene compounds such as benzoylacetonitrile, dimedone, 1,3-dimethylbarbituric acid, 4-hydroxycoumarin, and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one . The reaction proceeds through a Michael addition followed by intramolecular cyclization, resulting in high yields (65-98%) without the need for a metal catalyst .
Chemical Reactions Analysis
4-[(4-oxo-5-phenyl-1,4-dihydro-3H-pyrano[3,4-b]quinolin-3-ylidene)methyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-[(4-oxo-5-phenyl-1,4-dihydro-3H-pyrano[3,4-b]quinolin-3-ylidene)methyl]benzonitrile involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar compounds to 4-[(4-oxo-5-phenyl-1,4-dihydro-3H-pyrano[3,4-b]quinolin-3-ylidene)methyl]benzonitrile include other pyranoquinoline derivatives such as:
- 2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide
- 4-hydroxy-2-quinolones
- Methyl 4-oxo-4-(5-oxo-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)butanoate These compounds share similar structural features but differ in their specific substituents and biological activities. The unique combination of the pyranoquinoline core and the benzonitrile moiety in this compound contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C26H16N2O2 |
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Molecular Weight |
388.4 g/mol |
IUPAC Name |
4-[(Z)-(4-oxo-5-phenyl-1H-pyrano[3,4-b]quinolin-3-ylidene)methyl]benzonitrile |
InChI |
InChI=1S/C26H16N2O2/c27-15-18-12-10-17(11-13-18)14-23-26(29)25-22(16-30-23)28-21-9-5-4-8-20(21)24(25)19-6-2-1-3-7-19/h1-14H,16H2/b23-14- |
InChI Key |
LCAGSETWIOOCGS-UCQKPKSFSA-N |
Isomeric SMILES |
C1C2=NC3=CC=CC=C3C(=C2C(=O)/C(=C/C4=CC=C(C=C4)C#N)/O1)C5=CC=CC=C5 |
Canonical SMILES |
C1C2=NC3=CC=CC=C3C(=C2C(=O)C(=CC4=CC=C(C=C4)C#N)O1)C5=CC=CC=C5 |
Origin of Product |
United States |
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